4-(3,6-Dichloropyridazine-4-carbonyl)morpholine
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Overview
Description
4-(3,6-Dichloropyridazine-4-carbonyl)morpholine is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a morpholine ring attached to a pyridazine ring substituted with two chlorine atoms at positions 3 and 6. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dichloropyridazine-4-carbonyl)morpholine typically involves the reaction of 3,6-dichloropyridazine-4-carboxylic acid with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or dimethylformamide. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,6-Dichloropyridazine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sodium hydroxide
Major Products Formed
The major products formed from these reactions include substituted pyridazine derivatives, N-oxides, dechlorinated compounds, and carboxylic acids .
Scientific Research Applications
4-(3,6-Dichloropyridazine-4-carbonyl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3,6-Dichloropyridazine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloropyridazine-4-carboxylic acid
- 3,6-Dichloropyridazine-4-carbonitrile
- 3,6-Dichloropyridazine-4-carboxamide
Uniqueness
4-(3,6-Dichloropyridazine-4-carbonyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
(3,6-dichloropyridazin-4-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-7-5-6(8(11)13-12-7)9(15)14-1-3-16-4-2-14/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTACJBCXLFKZRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NN=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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